2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes and proteins, influencing their activity . The specific nature of these interactions depends on the exact structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Given the known properties of thiazole derivatives, it is possible that this compound could influence cell function by interacting with various cellular proteins and enzymes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide at different dosages in animal models have not been reported in the literature . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine under appropriate conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine-thiazole intermediate with a sulfonyl chloride.
Phenoxyacetamide Formation: The final step involves the reaction of the sulfonylated intermediate with phenoxyacetic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and piperazine moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the thiazole ring can be reduced to form corresponding alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-(Piperazin-1-yl)ethyl)phenoxy)acetamide: Similar structure but lacks the thiazole ring.
2-(4-(2-(Thiazol-2-yl)ethyl)phenoxy)acetamide: Similar structure but lacks the piperazine moiety.
Uniqueness
The uniqueness of 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide lies in its combination of the thiazole ring, piperazine moiety, and sulfonyl group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a promising candidate for various applications in medicinal chemistry and industry .
Properties
IUPAC Name |
2-[4-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c16-13(20)10-24-11-1-3-12(4-2-11)26(22,23)18-6-7-19(14(21)9-18)15-17-5-8-25-15/h1-5,8H,6-7,9-10H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSFGSGISTSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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